![molecular formula C19H16N2O4S B2693127 N-(2-(苯并[b]噻吩-2-基)-2-羟基丙基)-5-(呋喃-2-基)异噁唑-3-甲酰胺 CAS No. 2034263-11-9](/img/structure/B2693127.png)

N-(2-(苯并[b]噻吩-2-基)-2-羟基丙基)-5-(呋喃-2-基)异噁唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

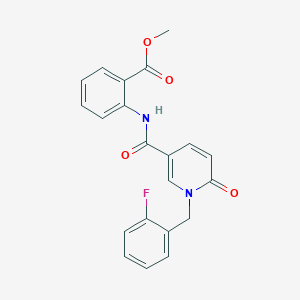

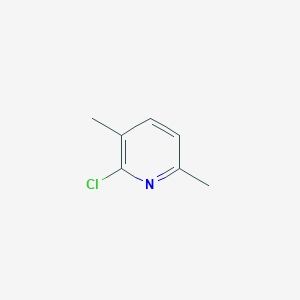

The compound you’re asking about seems to be a complex organic molecule that contains several different functional groups, including a benzo[b]thiophene, a furan, and an isoxazole . These are all types of heterocyclic compounds, which are cyclic compounds that contain atoms other than carbon in their rings .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The benzo[b]thiophene and furan groups would contribute aromatic rings to the structure, while the isoxazole group would add a three-membered ring with nitrogen and oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of aromatic rings could affect its solubility and reactivity .科学研究应用

杂环合成

研究表明,苯并[b]噻吩-2-基-腙酸酯与 N-(2-(苯并[b]噻吩-2-基)-2-羟基丙基)-5-(呋喃-2-基)异恶唑-3-甲酰胺相关,它们的合成具有形成多种氮亲核体的潜力。这些化合物可以产生吡唑、异恶唑、嘧啶、三嗪、吡唑并吡啶和吡唑并嘧啶等多种衍生物,表明它们在杂环合成中的多功能性 (Mohareb 等,2004)。

合成和反应性研究

已经对相关化合物(如 2-(呋喃-2-基)苯并[e][1,3]苯并噻唑和 2-(呋喃-2-基)苯并[1,2-d:4,3-d′]双[1,3]噻唑)的合成和反应性进行了研究。这些研究涉及偶联反应和用各种试剂(如 P2S5 和铁氰化钾)处理。这些化合物发生亲电取代反应,证明了此类结构的化学反应性 (Aleksandrov 等,2017;Aleksandrov 等,2021)。

血栓素合成酶抑制剂

苯并[b]噻吩的某些衍生物已被研究为血栓素合成酶抑制剂。这些化合物(包括苯并[b]呋喃和苯并[b]噻吩羧酸)已显示出体外活性,并考虑其在体内疗效方面的潜力。这表明在抑制血栓素生成方面具有治疗应用 (Cross 等,1986)。

镇痛剂

已经对 7-芳酰基-2,3-二氢苯并[b]呋喃-3-羧酸和类似化合物作为镇痛剂进行了研究。这些研究包括合成和评估它们产生胃损伤和抑制前列腺素合成酶活性的能力,表明它们的潜在药用价值 (Boyle 等,1986)。

去质子化金属化

已经探索了使用涉及苯并[b]噻吩和相关化合物的混合锂锌物种进行去质子化金属化的研究。这项研究对有机合成领域有影响,特别是在区域选择性地对衍生物进行官能化方面 (L'Helgoual'ch 等,2008)。

作用机制

Target of Action

The primary target of this compound is beta-lactamase , an enzyme found in Escherichia coli (strain K12) . Beta-lactamase plays a crucial role in bacterial resistance by breaking down beta-lactam antibiotics, rendering them ineffective. By interacting with beta-lactamase, our compound aims to disrupt this resistance mechanism .

Mode of Action

Upon binding to beta-lactamase, our compound inhibits its enzymatic activity. This inhibition prevents the breakdown of beta-lactam antibiotics, enhancing their effectiveness against bacterial infections. Essentially, it disarms the bacterial defense system, allowing antibiotics to exert their full potential .

Biochemical Pathways

The affected pathways include those related to bacterial cell wall synthesis and maintenance. By inhibiting beta-lactamase, our compound indirectly supports the action of beta-lactam antibiotics, which target cell wall components. This disruption ultimately weakens bacterial cell walls, leading to cell lysis and death .

Result of Action

The compound’s action results in increased susceptibility of bacteria to beta-lactam antibiotics. By preserving the activity of these antibiotics, it contributes to more effective bacterial eradication and improved patient outcomes .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. Specific details regarding these environmental effects remain undisclosed .

属性

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S/c1-19(23,17-9-12-5-2-3-7-16(12)26-17)11-20-18(22)13-10-15(25-21-13)14-6-4-8-24-14/h2-10,23H,11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZMISPVUVEQJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=NOC(=C1)C2=CC=CO2)(C3=CC4=CC=CC=C4S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2693044.png)

![2-({2-Phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetonitrile](/img/structure/B2693050.png)

![Cyclohexylethyl{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2693051.png)

![(4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine](/img/structure/B2693060.png)

![7-fluoro-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2693063.png)

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2693066.png)

![(Z)-N-(4-Acetamidophenyl)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2693067.png)